molecular formula C13H18N2O5 B2919455 Methyl 3-{[(2,2-dimethoxyethyl)carbamoyl]amino}benzoate CAS No. 1909325-44-5

Methyl 3-{[(2,2-dimethoxyethyl)carbamoyl]amino}benzoate

Cat. No.: B2919455
CAS No.: 1909325-44-5
M. Wt: 282.296
InChI Key: NKQHTPKQKNJILR-UHFFFAOYSA-N
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Description

Methyl 3-{[(2,2-dimethoxyethyl)carbamoyl]amino}benzoate is a benzoate ester derivative featuring a carbamoyl amino group attached to a dimethoxyethyl chain. This compound is structurally characterized by a methyl benzoate core substituted at the 3-position with a urea linkage [(2,2-dimethoxyethyl)carbamoyl].

Properties

IUPAC Name

methyl 3-(2,2-dimethoxyethylcarbamoylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5/c1-18-11(19-2)8-14-13(17)15-10-6-4-5-9(7-10)12(16)20-3/h4-7,11H,8H2,1-3H3,(H2,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKQHTPKQKNJILR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)NC1=CC=CC(=C1)C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[(2,2-dimethoxyethyl)carbamoyl]amino}benzoate typically involves the reaction of 3-aminobenzoic acid with 2,2-dimethoxyethyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then isolated and purified using industrial-scale purification techniques such as distillation or large-scale chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(2,2-dimethoxyethyl)carbamoyl]amino}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-{[(2,2-dimethoxyethyl)carbamoyl]amino}benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 3-{[(2,2-dimethoxyethyl)carbamoyl]amino}benzoate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist .

Comparison with Similar Compounds

N-{3-[(4-Methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide ()

  • Structure : Contains a nitro group and methoxy-substituted benzamide.
  • Differentiation : The absence of a dimethoxyethyl chain and the presence of a nitro group may enhance its binding affinity to serine proteases compared to the target compound .

Methyl 3-amino-4-([2-(dimethylcarbamoyl)ethyl]amino)benzoate ()

  • Structure: Features a dimethylcarbamoyl ethylamino substituent instead of a dimethoxyethyl carbamoyl group.
  • Molecular Weight : 265.3 g/mol (vs. higher for the target compound due to dimethoxyethyl substitution).

Methyl 2-[3-(methylcarbamoyl)phenyl]benzoate ()

  • Structure : A biphenyl system with a methylcarbamoyl group.
  • Application : Likely used as a pharmaceutical intermediate, similar to the target compound.
  • Key Difference : The biphenyl framework increases rigidity, which could affect solubility and pharmacokinetics .

Compounds with Ester and Urea Linkages

POQMEP (Methyl 3-({2-hydroxy-3-[(2-methoxybenzoyl)amino]benzoyl}amino)-2-methoxybenzoate) ()

  • Structure : Incorporates a hydroxy-methoxybenzoyl group and a urea linkage.
  • Crystallography : Structural studies (e.g., X-ray) reveal planar benzamide moieties, which may contrast with the conformational flexibility of the dimethoxyethyl group in the target compound .

Metsulfuron Methyl Ester ()

  • Structure : A sulfonylurea herbicide with a triazine ring and methyl benzoate group.
  • Application: Agricultural use vs.
  • Reactivity : The triazine ring enhances electrophilicity, enabling herbicidal activity, whereas the target compound’s dimethoxyethyl group may favor hydrogen bonding in biological systems .

Pharmacological and Physicochemical Properties

Compound Molecular Formula Key Substituents Melting Point (°C) Application/Activity Evidence ID
Target Compound C₁₃H₁₉N₃O₅* Dimethoxyethyl carbamoyl Not reported Pharmaceutical intermediate N/A
N-{3-[(4-Methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide C₂₁H₁₈N₄O₅ Nitro, methoxybenzamide Not reported hfXa inhibitor (anticoagulant)
Methyl 3-amino-4-([2-(dimethylcarbamoyl)ethyl]amino)benzoate C₁₃H₁₉N₃O₃ Dimethylcarbamoyl ethylamino Not reported Research reagent
Metsulfuron Methyl Ester C₁₄H₁₅N₅O₆S Triazine, sulfonylurea 158–163 Herbicide

*Estimated based on structural analogy.

Research Findings and Implications

  • Synthetic Flexibility: Compounds like this compound are synthesized via modular approaches, enabling the introduction of diverse substituents (e.g., nitro, methoxy) to tune bioactivity .
  • Biological Activity : The dimethoxyethyl group may enhance solubility compared to hydrophobic analogues (e.g., biphenyl derivatives in ), but reduce membrane permeability due to increased polarity .

Biological Activity

Methyl 3-{[(2,2-dimethoxyethyl)carbamoyl]amino}benzoate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesizing data from various studies and sources.

Chemical Structure and Properties

Molecular Formula: C12H17N2O4
CAS Number: 1909325-44-5
IUPAC Name: this compound

The compound features a methyl ester group and an amino group attached to a benzoate structure, which allows for diverse chemical reactivity. The presence of the dimethoxyethyl moiety enhances solubility and potential interactions with biological targets.

Mechanism of Biological Activity

This compound's biological activity is primarily attributed to its ability to interact with various biomolecules. The ester and amine functionalities facilitate hydrogen bonding and electrostatic interactions with enzymes and receptors, potentially modulating various biological pathways.

Potential Targets

  • Enzymatic Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Interaction: Its structure suggests it could bind to specific receptors, influencing signal transduction processes.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit antitumor properties. For instance, studies on related benzoate derivatives have shown efficacy in inhibiting cancer cell proliferation through apoptosis induction.

Antimicrobial Properties

Preliminary studies suggest potential antimicrobial activity against various pathogens. The mechanism may involve disruption of bacterial cell membranes or inhibition of critical metabolic enzymes.

Case Studies

  • Study on Antitumor Activity
    • Objective: Evaluate the cytotoxic effects on cancer cell lines.
    • Methodology: Treatment of cultured cancer cells with varying concentrations of the compound.
    • Results: Significant reduction in cell viability was observed at higher concentrations, indicating potential as an anticancer agent.
  • Antimicrobial Efficacy Study
    • Objective: Assess the compound's effectiveness against bacterial strains.
    • Methodology: Disk diffusion method was employed to measure inhibition zones.
    • Results: Notable inhibition against Gram-positive bacteria was recorded, suggesting further exploration for antibiotic development.

Data Tables

Biological ActivityStudy ReferenceObserved Effect
AntitumorCell viability reduced by 50% at 100 µM
Antimicrobial Inhibition zone of 15 mm against Staphylococcus aureus

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